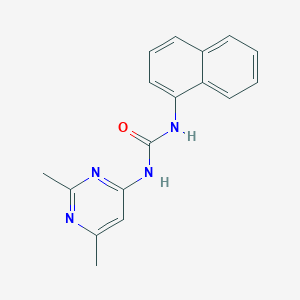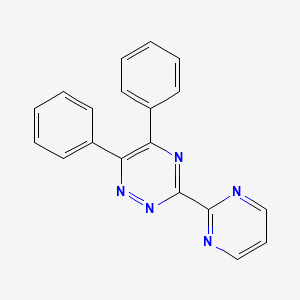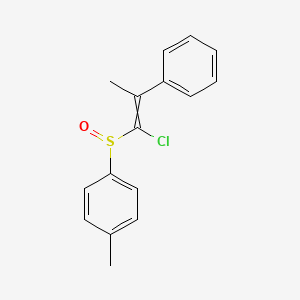![molecular formula C22H24NOP B12573339 Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- CAS No. 305831-73-6](/img/structure/B12573339.png)
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phosphinic amide group, which is characterized by the presence of a phosphorus atom bonded to two phenyl groups and an amide group. The specific configuration of this compound, with a (1S)-1-(3-methylphenyl)propyl substituent, adds to its distinctiveness and potential utility in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- typically involves the ortho-directed lithiation of N,N-diisopropyl-P,P-diphenylphosphinic amide, followed by trapping with Ph2PCl and subsequent oxidation. The reaction conditions often include the use of reagents such as hydrogen peroxide (H2O2), sulfur (S8), and selenium (Se) for the oxidation step .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
化学反应分析
Types of Reactions
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, sulfur, and selenium.
Substitution: It can participate in substitution reactions, particularly involving the phosphorus atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H2O2), sulfur (S8), selenium (Se).
Substitution reagents: Ph2PCl for trapping during synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield phosphoryl, phosphorothioyl, and phosphoroselenoyl derivatives .
科学研究应用
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- has several scientific research applications, including:
Biology and Medicine:
Industry: Possible use in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism by which phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions such as zinc. The molecular structure allows for the formation of seven-membered chelates, which can stabilize the metal center and enhance catalytic activity . The natural bond orbital (NBO) analysis suggests that the stabilization effect provided by orbital interactions is significant in these complexes.
相似化合物的比较
Similar Compounds
- Diphenylphosphoryl-phosphinic amide
- Diphenylphosphorothioyl-phosphinic amide
- Diphenylphosphoroselenoyl-phosphinic amide
Uniqueness
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- is unique due to its specific (1S)-1-(3-methylphenyl)propyl substituent, which distinguishes it from other phosphinic amides
属性
CAS 编号 |
305831-73-6 |
|---|---|
分子式 |
C22H24NOP |
分子量 |
349.4 g/mol |
IUPAC 名称 |
(1S)-N-diphenylphosphoryl-1-(3-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C22H24NOP/c1-3-22(19-12-10-11-18(2)17-19)23-25(24,20-13-6-4-7-14-20)21-15-8-5-9-16-21/h4-17,22H,3H2,1-2H3,(H,23,24)/t22-/m0/s1 |
InChI 键 |
FQTUQRHHBFDXCS-QFIPXVFZSA-N |
手性 SMILES |
CC[C@@H](C1=CC=CC(=C1)C)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CCC(C1=CC=CC(=C1)C)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


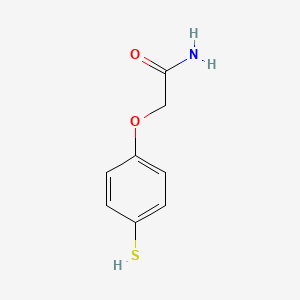
![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)

![4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12573290.png)
![N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573292.png)
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573297.png)

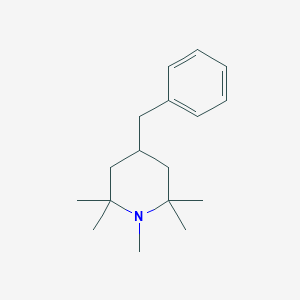
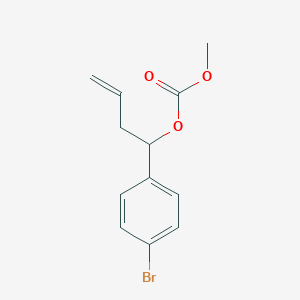
![2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene](/img/structure/B12573317.png)
